N-cyclopentyl-2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-cyclopentyl-2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide: is a complex organic compound that features a cyclopentyl group, a diazino-pyrimidinyl moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Diazino-Pyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazino-pyrimidinyl core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through alkylation reactions, typically using cyclopentyl halides.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions, using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the diazino-pyrimidinyl moiety, potentially forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides are used under conditions that promote nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and reduced diazino-pyrimidinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions, particularly those involving transition metals.
Biology
Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Its structure suggests potential interactions with biological receptors, which could be explored for therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostics: It could be used in the development of diagnostic agents, particularly those involving imaging techniques.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may have applications in the development of new agrochemicals, particularly those targeting specific pests or diseases.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide: can be compared with other diazino-pyrimidinyl derivatives, such as:
Uniqueness
- Structural Complexity : The compound’s unique combination of a cyclopentyl group, a diazino-pyrimidinyl moiety, and a sulfanyl-acetamide linkage sets it apart from simpler analogs.
- Potential Applications : Its diverse potential applications in chemistry, biology, medicine, and industry highlight its versatility and uniqueness.
Properties
IUPAC Name |
N-cyclopentyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-11(2)9-13-21-16-15(18(26)24(4)19(27)23(16)3)17(22-13)28-10-14(25)20-12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFSOPNPAUCQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC(=O)NC3CCCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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